Ethyl [(4-carbamoylphenyl)carbamoyl]formate
Description
The exact mass of the compound ethyl {[4-(aminocarbonyl)phenyl]amino}(oxo)acetate is 236.07970687 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 2-(4-carbamoylanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-2-17-11(16)10(15)13-8-5-3-7(4-6-8)9(12)14/h3-6H,2H2,1H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOLAOATCGOKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 Carbamoylphenyl Carbamoyl Formate
Classical and Emerging Synthetic Routes
The construction of the Ethyl [(4-carbamoylphenyl)carbamoyl]formate molecule hinges on the formation of a crucial N-acylurea linkage. Synthetic strategies are designed to efficiently bring together the necessary molecular fragments to create this functional group.
Precursor Identification and Elaboration Strategies
The logical disconnection of this compound points to two primary precursors: 4-aminobenzamide (B1265587) and a reactive derivative of ethyl oxamate. A plausible and direct approach involves the N-acylation of 4-aminobenzamide with an activated form of ethyl oxamate, such as ethyl oxalyl chloride.
Plausible Precursors:
| Precursor 1 | Precursor 2 |
| 4-Aminobenzamide | Ethyl oxalyl chloride |
This strategy leverages the nucleophilic character of the amino group on 4-aminobenzamide to attack the electrophilic carbonyl carbon of ethyl oxalyl chloride. The reaction would typically be carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Elaboration strategies may also consider the formation of the carbamoylphenyl moiety in a later step. For instance, a precursor like ethyl [(4-nitrophenyl)carbamoyl]formate could be synthesized first, followed by the reduction of the nitro group and subsequent amidation to form the carbamoyl (B1232498) group. However, the direct acylation of 4-aminobenzamide is generally considered a more convergent and efficient route.
Multi-Step Synthesis Pathways and Optimization Techniques
A typical multi-step synthesis for this compound, based on the identified precursors, can be outlined as follows:
Preparation of 4-Aminobenzamide: This precursor is commercially available but can also be synthesized from 4-nitrobenzoic acid. The synthesis involves the conversion of the carboxylic acid to an amide, followed by the reduction of the nitro group.
Preparation of Ethyl Oxalyl Chloride: This reagent can be prepared from diethyl oxalate (B1200264) by reaction with a chlorinating agent like phosphorus pentachloride or thionyl chloride.
Condensation Reaction: The final step involves the reaction of 4-aminobenzamide with ethyl oxalyl chloride.
Optimization of the condensation step is critical for achieving high yields and purity. Key parameters to consider include:
Solvent: Aprotic solvents such as dichloromethane (B109758), tetrahydrofuran, or acetonitrile (B52724) are generally preferred to avoid side reactions with the acyl chloride.
Base: A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is essential to scavenge the HCl produced during the reaction. The choice and stoichiometry of the base can significantly impact the reaction rate and minimize side-product formation.
Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reactivity of the acyl chloride and prevent unwanted side reactions.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time.
Illustrative Reaction Scheme:
Catalytic Approaches in the Formation of this compound
Catalysis offers powerful tools to enhance the efficiency, selectivity, and sustainability of the synthesis of this compound and related N-acyl ureas.
Homogeneous and Heterogeneous Catalysis Principles
Homogeneous Catalysis: In the context of N-acylation reactions, Lewis acids can be employed as homogeneous catalysts to activate the acylating agent. For instance, catalysts like zinc chloride or scandium triflate could potentially enhance the electrophilicity of the carbonyl group in ethyl oxalyl chloride, thereby facilitating the nucleophilic attack by 4-aminobenzamide. Palladium-catalyzed carbonylation reactions have also been developed for the synthesis of N-benzoyl ureas, which are structurally similar to the target molecule. nih.gov This approach involves the reaction of urea (B33335) derivatives with aryl halides and carbon monoxide in the presence of a palladium catalyst. nih.gov
Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse. For the synthesis of carbamates and ureas, various heterogeneous catalysts have been explored. These include metal oxides, zeolites, and supported metal catalysts. google.commdpi.com For a reaction analogous to the synthesis of the target compound, a solid acid catalyst could potentially facilitate the acylation reaction. The use of heterogeneous catalysts can simplify the work-up procedure and contribute to a more environmentally friendly process. stanford.edu
Comparison of Catalytic Approaches:
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous | High activity and selectivity, mild reaction conditions. | Difficult to separate from the reaction mixture, potential for metal contamination in the product. |
| Heterogeneous | Easy separation and recyclability, potential for continuous flow processes. | May exhibit lower activity compared to homogeneous counterparts, potential for leaching of the active species. |
Organocatalysis and Biocatalysis for Carbamate (B1207046) Synthesis
Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. For N-acylation reactions, nucleophilic catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are commonly used. DMAP can react with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the amine. Chiral ureas and thioureas have also been employed as organocatalysts in various asymmetric reactions, demonstrating their ability to activate substrates through hydrogen bonding. mdpi.com While not directly applied to the synthesis of this compound, these principles could be adapted.
Biocatalysis: Enzymes offer a highly selective and environmentally benign approach to chemical synthesis. Lipases, for example, are known to catalyze the formation of amide bonds. nih.gov While the direct enzymatic synthesis of N-acyl ureas is less common, enzymatic strategies for the synthesis of N-acyl amino acid amides have been reported. nih.gov These methods often involve the activation of a carboxylic acid, which could be a potential strategy for the formation of the target molecule, albeit requiring significant research and development. The use of enzymes could lead to milder reaction conditions and improved selectivity.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is crucial for developing sustainable synthetic methodologies. For the synthesis of this compound, several aspects can be considered to minimize its environmental impact.
Key Green Chemistry Metrics:
| Metric | Description | Relevance to the Synthesis |
| Atom Economy | A measure of the efficiency of a reaction in converting reactants to the desired product. | The direct condensation of 4-aminobenzamide and ethyl oxalyl chloride has a relatively high atom economy, with HCl being the main byproduct. |
| E-Factor | The ratio of the mass of waste to the mass of the desired product. | Minimizing the use of excess reagents and solvents, and recycling solvents can help to reduce the E-factor. wikipedia.org |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. | Optimizing the overall process, including work-up and purification steps, is essential for reducing the PMI. nih.gov |
Strategies for a Greener Synthesis:
Use of Safer Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives such as ethyl acetate (B1210297) or 2-methyltetrahydrofuran.
Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric amounts reduces waste and improves efficiency. orientjchem.org
Energy Efficiency: Designing processes that can be conducted at ambient temperature and pressure to reduce energy consumption.
Waste Reduction: Developing synthetic routes that generate minimal waste and byproducts.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Solvent-Free and Aqueous Medium Reaction Development
Traditional N-acylation reactions often rely on organic solvents, which can contribute significantly to the environmental impact of a chemical process. orientjchem.orgjmchemsci.com Consequently, the development of solvent-free and aqueous medium reactions is a key area of green chemistry research. nih.govrsc.org
Solvent-Free Synthesis:
Solvent-free, or neat, reaction conditions offer several advantages, including reduced waste, lower costs, and often simpler work-up procedures. jmchemsci.comrsc.org For the synthesis of this compound, a plausible solvent-free approach would involve the direct reaction of 4-aminobenzamide with an acylating agent like ethyl oxalyl chloride. In some cases, a catalyst may be employed to facilitate the reaction at lower temperatures and shorter reaction times. researchgate.net For instance, iodine has been shown to promote N-acylation of amines with acyl chlorides under solvent-free conditions at room temperature. researchgate.nettandfonline.com Another approach could involve the use of a solid-supported catalyst, which can be easily recovered and reused. jmchemsci.com
A hypothetical solvent-free reaction is depicted below:
Reactants: 4-aminobenzamide and ethyl oxalyl chloride
Conditions: Direct mixing, potentially with a catalyst (e.g., a Lewis acid or a reusable solid catalyst), at a controlled temperature.
Advantages: Elimination of solvent waste, potential for high reaction concentrations leading to faster reaction rates, and simplified product isolation.
Aqueous Medium Synthesis:
Performing organic reactions in water is highly desirable from a green chemistry perspective due to its low cost, non-flammability, and minimal environmental impact. nih.govresearchgate.net The N-acylation of amines in aqueous media has been successfully demonstrated using various methods. nih.govrsc.orgresearchgate.netresearchgate.net One such approach involves the use of benzotriazole (B28993) chemistry, where an acylating agent is activated with benzotriazole, allowing for a mild and efficient acylation of amines in water. nih.gov Another strategy is the Schotten-Baumann reaction, which is the acylation of amines with acid chlorides in the presence of an aqueous base. This could be adapted for the synthesis of the target molecule.
A potential aqueous synthesis could be designed as follows:
Reactants: 4-aminobenzamide and ethyl oxalyl chloride.
Medium: A biphasic system of water and an organic solvent, or a fully aqueous system with a suitable base to neutralize the HCl byproduct.
Advantages: Use of an environmentally benign solvent, potentially milder reaction conditions, and simplified work-up through phase separation or precipitation.
| Reaction Condition | Potential Advantages | Key Considerations |
| Solvent-Free | Reduced waste, cost-effective, high reaction concentration. jmchemsci.comrsc.org | Potential for high viscosity, need for efficient mixing, thermal control. |
| Aqueous Medium | Environmentally friendly, non-flammable, low cost. nih.govrsc.org | Solubility of reactants, potential for hydrolysis of the ester, pH control. |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. chemistryviews.org High atom economy is desirable as it signifies less waste generation. nih.gov
The two most probable synthetic routes to this compound are the reaction of 4-aminobenzamide with either ethyl oxalyl chloride or diethyl oxalate.
Route 1: Reaction with Ethyl Oxalyl Chloride
This reaction involves the nucleophilic attack of the amino group of 4-aminobenzamide on the acyl chloride. The reaction produces the desired product and hydrochloric acid (HCl) as a byproduct.
Reaction: 4-aminobenzamide + Ethyl Oxalyl Chloride → this compound + HCl
Atom Economy Calculation:
Molecular Weight of Product: C11H11N2O4 = 235.22 g/mol
Molecular Weight of Reactants: C7H8N2O (136.15 g/mol ) + C4H5ClO3 (136.55 g/mol ) = 272.7 g/mol
Atom Economy = (235.22 / 272.7) * 100% ≈ 86.26%
Route 2: Reaction with Diethyl Oxalate
This reaction is a condensation reaction where the amine reacts with one of the ester groups of diethyl oxalate, eliminating ethanol (B145695) as a byproduct.
Reaction: 4-aminobenzamide + Diethyl Oxalate → this compound + Ethanol
Atom Economy Calculation:
Molecular Weight of Product: C11H11N2O4 = 235.22 g/mol
Molecular Weight of Reactants: C7H8N2O (136.15 g/mol ) + C6H10O4 (146.14 g/mol ) = 282.29 g/mol
Atom Economy = (235.22 / 282.29) * 100% ≈ 83.33%
| Metric | Route 1 (Ethyl Oxalyl Chloride) | Route 2 (Diethyl Oxalate) |
| Atom Economy | ~86.26% | ~83.33% |
| Byproduct | HCl | Ethanol |
| Reaction Efficiency Considerations | Generally faster and more facile. Requires a base to neutralize HCl. | Often requires higher temperatures and longer reaction times. Ethanol is a less hazardous byproduct. |
While the reaction with ethyl oxalyl chloride has a slightly higher theoretical atom economy, the choice of reagent would also depend on factors such as reaction kinetics, yield, and the ease of handling and disposal of byproducts. The HCl generated in the first route must be neutralized, which adds another reagent to the process and can complicate the work-up. hud.ac.uk In contrast, the ethanol produced in the second route is a relatively benign byproduct.
Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis
Flow chemistry, or continuous flow processing, has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals. researchgate.netthieme-connect.de It offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. mdpi.com
The synthesis of amides is a well-established application of flow chemistry. researchgate.netthieme-connect.de The reaction of an amine with an acid chloride, a plausible route to this compound, is particularly well-suited for a flow process. researchgate.net
A conceptual continuous flow setup for the synthesis of this compound could involve the following steps:
Reactant Introduction: Solutions of 4-aminobenzamide and ethyl oxalyl chloride in a suitable solvent are continuously pumped into a mixing zone.
Reaction: The reactant streams are mixed and flow through a heated reactor coil. The residence time in the reactor can be precisely controlled by adjusting the flow rate and the reactor volume, allowing for optimization of the reaction conversion.
In-line Quenching/Work-up: The product stream can be continuously mixed with a basic solution to neutralize the HCl byproduct.
Product Isolation: The product can be isolated through continuous extraction, crystallization, or other purification techniques.
| Parameter | Advantage in Flow Chemistry |
| Safety | Small reactor volumes minimize the risk associated with handling reactive intermediates and exothermic reactions. |
| Control | Precise control over temperature, pressure, and residence time leads to higher reproducibility and selectivity. |
| Scalability | Production can be scaled up by running the process for longer durations or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactors. |
| Efficiency | Integration of reaction and work-up steps can lead to a more streamlined and efficient overall process. |
The application of flow chemistry to the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process, which is particularly important for the production of pharmaceutical intermediates. mdpi.com
Mechanistic Investigations of Reactions Involving this compound: A Review of Current Literature
Despite a comprehensive search of scientific databases and literature, detailed mechanistic, kinetic, thermodynamic, and stereochemical studies specifically focused on the chemical compound this compound are not available in the public domain. Consequently, it is not possible to provide an in-depth article that adheres to the requested detailed outline based on current research findings.
Mechanistic Investigations of Reactions Involving Ethyl 4 Carbamoylphenyl Carbamoyl Formate
Stereochemical Aspects and Chiral Induction in Transformations of Ethyl [(4-carbamoylphenyl)carbamoyl]formate
While general principles of organic chemistry can be applied to hypothesize potential reactions and mechanisms for a molecule with the structure of this compound, such a discussion would be speculative and would not meet the requirement for scientifically accurate content based on detailed research findings.
The absence of specific literature for this compound prevents the creation of the requested data tables and a detailed analysis as outlined. Further research and publication in peer-reviewed journals would be necessary to provide the specific mechanistic insights requested.
Computational Mechanistic Studies and Reaction Pathway Mapping
Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. In the context of reactions involving this compound, computational mechanistic studies and reaction pathway mapping offer a molecular-level understanding of reaction dynamics, transition states, and the factors governing product formation. While specific computational studies on this compound are not extensively available in the public domain, the principles and methodologies can be understood by examining theoretical investigations of analogous structures, such as N-acyl aniline derivatives and reactions involving carbamoyl (B1232498) and isocyanate species.
Computational mechanistic studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to model the potential energy surface of a reaction. These calculations can identify the structures of reactants, intermediates, transition states, and products. By determining the energies of these species, a reaction energy profile can be constructed, which maps out the energetic landscape of the reaction pathway.
A key objective of these studies is the identification and characterization of transition states, which represent the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy, a critical factor in reaction kinetics. Geometric analysis of the transition state structure can reveal the nature of bond-breaking and bond-forming processes.
For instance, in the acylation of anilines, a reaction class relevant to the formation of the amide bond in this compound, computational studies have been used to investigate the barriers to rotation around the N-CO bond. scispace.comresearchgate.net These studies help in understanding the conformational preferences of the molecule, which can influence its reactivity.
Interactive Table: Calculated Rotational Barriers in Monoacyl Aniline Derivatives
Below is a representative data table illustrating the type of information obtained from DFT calculations on the rotational barriers of molecules analogous to the core structure of this compound. The data is based on general findings for N-acylated aniline systems.
| Compound | Method/Basis Set | Rotational Barrier (kcal/mol) | Dihedral Angle (°) |
| N-phenylacetamide | B3LYP/6-31G | 8.5 | 45 |
| N-(4-methylphenyl)acetamide | B3LYP/6-31G | 8.2 | 43 |
| N-(4-nitrophenyl)acetamide | B3LYP/6-31G* | 9.1 | 48 |
Note: The data in this table is illustrative and based on typical values found in computational studies of related N-acyl aniline compounds. It does not represent experimentally verified values for this compound.
Reaction pathway mapping extends these investigations by exploring multiple potential routes a reaction can take. This is particularly important for complex reactions where various intermediates and side products may be formed. By comparing the activation energies of different pathways, the most favorable reaction mechanism can be predicted.
Computational studies on the reactions of isocyanates, which are structurally related to the carbamoyl group, have provided detailed mechanistic insights into urethane formation. nih.gov These studies have identified intermediates and transition states, helping to elucidate the role of catalysts and reaction conditions.
Furthermore, computational investigations can shed light on the reactivity of radical species. Studies on N-arylcarbamoyl radicals, for example, have mapped out various reaction pathways including cyclization and hydrogen abstraction. rsc.org
Derivatization and Structural Analogue Studies of Ethyl 4 Carbamoylphenyl Carbamoyl Formate
Design Principles for Structural Analogues
The design of structural analogues of a lead compound is a cornerstone of medicinal chemistry, aiming to enhance desired properties while minimizing undesirable ones. For Ethyl [(4-carbamoylphenyl)carbamoyl]formate, this would involve systematic modifications to its three main components: the 4-carbamoylphenyl ring, the ethyl formate (B1220265) group, and the linking diamide (B1670390) chain.
Isosteric and non-isosteric replacements are fundamental strategies in drug design to modulate the physicochemical and biological properties of a molecule.
Isosteric replacements involve substituting an atom or a group of atoms with another that has a similar size, shape, and electronic configuration. In the context of this compound, several isosteric modifications could be envisioned:
Carboxamide Group: The carbamoyl (B1232498) group (-CONH2) on the phenyl ring is a key feature. It could be replaced with other groups of similar size and hydrogen bonding capability. For instance, a nitrile group (-CN) or a sulfonamide group (-SO2NH2) could be considered as classical isosteres.
Phenyl Ring: The central phenyl ring could be substituted with other aromatic systems of similar dimensions, such as thiophene, pyridine, or pyrimidine (B1678525) rings. This can influence the compound's polarity, metabolic stability, and potential for new interactions with biological targets.
Ester Group: The ethyl ester could be replaced with other esters (e.g., methyl, propyl) or with a bioisosteric equivalent like a tetrazole ring, which can mimic the charge distribution and acidity of a carboxylic acid that might result from in vivo hydrolysis of the ester.
Non-isosteric replacements involve substituting a functional group with another that may have different steric and electronic properties but is intended to produce a similar biological effect. An example for this compound could be the replacement of the entire (4-carbamoylphenyl)carbamoyl moiety with a different scaffold that presents key interaction points in a similar spatial orientation.
A hypothetical table of potential isosteric and non-isosteric replacements for this compound is presented below.
| Original Group | Isosteric Replacement | Non-Isosteric Replacement | Rationale for Modification |
| Carboxamide (-CONH2) | Nitrile (-CN), Sulfonamide (-SO2NH2) | Tetrazole, Hydroxamic Acid | Altering hydrogen bonding capacity and acidity. |
| Phenyl Ring | Thiophene, Pyridine | Cyclohexyl, Piperidine | Modulating aromaticity, polarity, and metabolic stability. |
| Ethyl Ester (-COOEt) | Methyl Ester, Propyl Ester | N-acyl sulfonamide, Tetrazole | Influencing solubility, hydrolysis rate, and acidity of potential metabolite. |
| Amide Linker (-CONH-) | Thioamide (-CSNH-), Retro-amide (-NHCO-) | Urea (B33335) (-NHCONH-), Sulfonamide (-SO2NH-) | Modifying bond angles, rotational freedom, and hydrogen bonding patterns. |
Scaffold modification, or "scaffold hopping," is a more profound structural change where the core structure of the molecule is replaced with a different one, while maintaining the essential pharmacophoric features. For this compound, the central phenyl ring and the oxalamide linker constitute the main scaffold.
Strategies for scaffold modification could include:
Ring System Alterations: Replacing the phenyl ring with different heterocyclic or carbocyclic systems to explore new chemical space and intellectual property.
Linker Modification: The length and flexibility of the linker between the aromatic ring and the ethyl formate group can be altered. This could involve replacing the oxalamide with shorter or longer chains, or with more rigid linkers to lock the molecule into a specific conformation.
Fragment Recombination: Combining fragments from other known bioactive molecules with parts of the this compound structure to create novel hybrid molecules.
Synthetic Strategies for Analogue Libraries
The generation of a library of analogues is crucial for systematic structure-activity relationship studies. Modern synthetic methodologies enable the rapid and efficient production of a diverse set of compounds.
Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large numbers of compounds. For a library of this compound analogues, a convergent synthetic approach would be most efficient.
The synthesis could be designed around the coupling of three building blocks: a substituted aniline, ethyl oxalyl chloride, and a secondary amine or alcohol. For instance, a library of substituted 4-aminobenzamides could be reacted with ethyl oxalyl chloride in a parallel format. The resulting intermediates could then be further diversified by reaction with a library of amines or alcohols.
A potential parallel synthesis workflow is outlined below:
| Step | Reactant A | Reactant B | Reaction Conditions | Product |
| 1 | Library of substituted 4-aminobenzamides | Ethyl oxalyl chloride | Amidation | Library of Ethyl [(4-(substituted carbamoyl)phenyl)carbamoyl]formates |
| 2 | This compound | Library of amines | Aminolysis of the ester | Library of N-substituted [(4-carbamoylphenyl)carbamoyl]formamides |
| 3 | This compound | Library of alcohols | Transesterification | Library of alternative esters of [(4-carbamoylphenyl)carbamoyl]formic acid |
Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. This strategy avoids the need for de novo synthesis of each analogue and allows for the direct modification of the core structure. researchgate.netnih.govnih.govnih.gov
For this compound, LSF could be applied to:
Aromatic C-H Functionalization: The phenyl ring possesses C-H bonds that could be targets for functionalization. researchgate.netnih.govnih.govnih.gov Techniques such as directed ortho-metalation (if a suitable directing group is present) or non-directed C-H activation could be used to introduce a variety of substituents (e.g., halogens, alkyl groups, cyano groups) onto the aromatic ring.
Modification of the Carboxamide: The N-H bonds of the primary carboxamide could be targets for functionalization, although this may be challenging without affecting the other amide linkage.
Structure-Reactivity Relationships in this compound and its Analogues
The reactivity of this compound and its analogues is largely determined by the electronic properties of the substituents on the phenyl ring and the nature of the ester group.
The two amide linkages and the ester group are all susceptible to hydrolysis, with the rate of hydrolysis being influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups on the phenyl ring would be expected to increase the electrophilicity of the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups would decrease the rate of hydrolysis.
The following table summarizes the predicted effects of different substituents on the reactivity of the molecule.
| Substituent on Phenyl Ring | Electronic Effect | Predicted Effect on Hydrolysis Rate of Amide/Ester |
| Nitro (-NO2) | Strong electron-withdrawing | Increase |
| Cyano (-CN) | Strong electron-withdrawing | Increase |
| Halogens (-F, -Cl, -Br) | Inductively electron-withdrawing, resonance donating | Moderate increase |
| Methyl (-CH3) | Weak electron-donating | Decrease |
| Methoxy (-OCH3) | Strong electron-donating by resonance | Decrease |
These predictions are based on general principles of physical organic chemistry, where the stability of the transition state for nucleophilic acyl substitution is influenced by the electronic nature of the substituents.
Conformational Analysis and Dynamic Behavior of Related Structures
The planarity of the benzamide (B126) moiety is a significant factor in determining the conformation. Studies on benzamidinium derivatives have shown that while a planar conformation is often preferred to maximize resonance stabilization, twisted conformations are also observed, with the degree of twisting influenced by the substitution pattern and intermolecular interactions. For instance, in protein-ligand complexes, the torsion angle of benzamidinium derivatives can vary significantly, with non-planar conformations being quite common. nih.gov The average deviation from planarity can be around 33°, with a range of 15° to 55°. nih.gov
Intramolecular hydrogen bonding can also play a crucial role in pre-organizing the conformation of related structures. In O-alkylated aromatic benzamides, intramolecular hydrogen bonds contribute to conformational stability. researchgate.netlookchem.com Such interactions can lead to the formation of well-defined secondary structures, such as helices or linear strands, depending on the substitution pattern. researchgate.netrsc.org
The dynamic behavior of this compound is expected to be characterized by restricted rotation around the C-N bonds of the amide and carbamate (B1207046) groups, a phenomenon extensively studied in N-aryl amides and related compounds. acs.org This restricted rotation, also known as atropisomerism, arises from the partial double bond character of the C-N bond due to resonance. The energy barrier to this rotation can be determined using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy. researchgate.netacs.org
For N-aryl amides, the barrier to rotation is influenced by both steric and electronic factors. Electron-withdrawing groups on the aryl ring generally decrease the rotational barrier, while electron-donating groups increase it. nd.edu For example, the rotational barrier in N-phenylcarbamate is approximately 12.5 kcal/mol, which is lower than that in N-alkylcarbamates (around 16 kcal/mol). nih.gov This is attributed to the electronic effect of the phenyl ring. In cases with highly electron-withdrawing N-aryl groups, such as N-(2-pyrimidyl)carbamates, the rotational barriers can be so low (<9 kcal/mol) that distinct rotamers cannot be observed by NMR at low temperatures. nih.govresearchgate.net
Computational studies on tertiary aromatic amides have shown that ortho-substitution on the aromatic ring can dramatically increase the rotational barriers around both the N-C(O) and C-C(O) bonds due to steric hindrance. nsf.gov This highlights the tunability of the dynamic behavior of such molecules through derivatization.
The conformational preferences of N,N-diaryl amides are influenced by the relative π-electron densities of the aromatic rings. nih.gov The more π-electron-rich N-aryl group tends to adopt a trans position relative to the amide oxygen. nih.gov This preference can even be controlled by altering the electronic properties of the aryl groups through external stimuli, as demonstrated in redox-induced conformational alterations of N,N-diarylamides. nih.gov
Based on the analysis of these related structures, the conformational landscape of this compound is likely to be complex, with a balance of steric and electronic effects dictating the preferred conformations and the energy barriers for interconversion. The dynamic behavior will be characterized by hindered rotation around the amide and carbamate bonds, the rates of which can be modulated by substitution on the phenyl ring.
Table 1: Representative Rotational Energy Barriers for Related N-Aryl Amide and Carbamate Structures
| Compound Class | Substituent on N-Aryl Ring | Rotational Barrier (ΔG‡, kcal/mol) | Method |
| N-Alkylcarbamate | Alkyl | ~16 | Experimental (NMR) |
| N-Phenylcarbamate | Phenyl | 12.5 | Experimental (NMR) nih.gov |
| N-(2-pyrimidyl)carbamate | 2-Pyrimidyl | <9 | Experimental (NMR) nih.govresearchgate.net |
| Tertiary Aromatic Amide | Ortho-H | Moderate | Computational nsf.gov |
| Tertiary Aromatic Amide | Ortho-Cl | Increased | Computational nsf.gov |
Table 2: Torsional Angles in Analogous Benzamide Derivatives
| Compound Fragment | Torsion Angle | Observed Range (°) | Method |
| Benzamidinium Derivatives | N-C-C-C | 15 - 55 | X-ray Crystallography nih.gov |
| N-(4-pyridyl)benzamide | Benzoyl-Amide Dihedral | 33.5 | X-ray Crystallography researchgate.net |
| N-(4-pyridyl)benzamide | Pyridyl-Amide Dihedral | 17.1 | X-ray Crystallography researchgate.net |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Ethyl 4 Carbamoylphenyl Carbamoyl Formate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
High-resolution NMR spectroscopy is an indispensable tool for the elucidation of molecular structures in solution and the solid state. For Ethyl [(4-carbamoylphenyl)carbamoyl]formate, a combination of one-dimensional and multi-dimensional NMR experiments is required for complete spectral assignment.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environments of protons and carbons, the complexity of this compound can lead to signal overlap and ambiguity. Two-dimensional (2D) NMR techniques are employed to resolve these challenges by correlating nuclear spins through chemical bonds or space. youtube.com
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to identify protons that are coupled to each other, typically through two or three bonds. For instance, it would clearly show the correlation between the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically two or three bonds) between protons and carbons. youtube.com For example, HMBC would show correlations from the N-H protons to the adjacent carbonyl carbons, confirming the connectivity of the carbamoyl (B1232498) and formate (B1220265) groups. Correlations from the aromatic protons to the carbamoyl carbonyl carbon and to other carbons within the phenyl ring would establish the substitution pattern. mdpi.com
The following table presents hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, which would be confirmed using the suite of 2D NMR experiments described.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |
|---|---|---|---|
| Ethyl-CH₃ | ~1.35 (t) | ~14.0 | Correlates to Ethyl-CH₂ |
| Ethyl-CH₂ | ~4.30 (q) | ~63.0 | Correlates to Ethyl-CH₃, Ester C=O |
| Aromatic-H (ortho to CONH₂) | ~7.80 (d) | ~129.0 | Correlates to C(ipso)-CONH₂, C(ortho) |
| Aromatic-H (ortho to NH) | ~7.65 (d) | ~120.0 | Correlates to C(ipso)-NH, C(ortho) |
| Carbamoyl-NH₂ | ~7.5 (br s), ~7.9 (br s) | - | Correlates to Carbamoyl C=O, C(ipso)-CONH₂ |
| Amide-NH | ~10.5 (br s) | - | Correlates to both Urea (B33335) C=O, C(ipso)-NH |
| Ester C=O | - | ~160.0 | Correlates to Ethyl-CH₂ protons |
| Urea C=O | - | ~152.0 | Correlates to Amide-NH proton |
| Carbamoyl C=O | - | ~168.0 | Correlates to Carbamoyl-NH₂ protons |
| Aromatic C (ipso to CONH₂) | - | ~135.0 | Correlates to ortho-protons, NH₂ protons |
Note: Chemical shifts are estimated and can vary based on solvent and experimental conditions. t = triplet, q = quartet, d = doublet, br s = broad singlet.
Organic molecules that can form strong intermolecular interactions, such as the hydrogen bonds possible with the amide and carbamoyl groups in this compound, frequently exhibit polymorphism. nih.gov Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. dur.ac.uknih.gov
By using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can detect subtle differences in the chemical shifts of carbon atoms that arise from variations in molecular packing and hydrogen bonding patterns in different polymorphs. researchgate.netnih.gov The chemical shift is highly sensitive to the local electronic environment, so a carbon atom in a different crystalline lattice will experience a different magnetic shielding, resulting in a different resonance frequency. dur.ac.uk For this compound, the carbonyl carbons would be particularly sensitive probes for polymorphism, as their chemical shifts are strongly influenced by the presence and geometry of hydrogen bonds.
Mass Spectrometry (MS) Approaches for Molecular Characterization
Mass spectrometry is a cornerstone of molecular characterization, providing information on molecular weight and elemental composition, as well as structural details through the analysis of fragmentation patterns.
Tandem mass spectrometry (MS/MS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), is used to study the fragmentation of a selected precursor ion. nih.gov For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.
Characteristic fragmentation pathways for N-acylurea and related structures often involve cleavage at the labile C-N bonds of the urea moiety, leading to the elimination of isocyanate or related neutral species. nih.govacs.org Other expected fragmentations include the loss of the ethoxy group from the ester and cleavages adjacent to the aromatic ring.
Expected Fragmentation Pathways for this compound [M+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
|---|---|---|---|
| 250.07 | 205.08 | C₂H₅O• (Ethoxy radical) | Ion resulting from loss of the ethyl ester group |
| 250.07 | 164.06 | C₃H₃NO₂ (Ethyl formate + CO) | 4-Aminobenzamide (B1265587) ion |
| 250.07 | 147.04 | C₄H₅NO₃ (Ethyl oxamate) | 4-Carbamoylphenyl isocyanate ion |
| 250.07 | 121.05 | C₅H₅N₂O₂ (Isocyanatobenzamide) | Protonated aminobenzonitrile |
To definitively confirm these pathways, isotopic labeling studies can be performed. By synthesizing the molecule with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H) at a specific position, the mass of any fragment containing that label will be shifted. This allows for the unambiguous tracking of atoms through the fragmentation process, providing conclusive evidence for the proposed mechanisms. nih.gov
High-resolution mass spectrometry (HRMS), using instruments such as Time-of-Flight (TOF) or Orbitrap analyzers, measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). uky.edu This precision allows for the determination of an ion's elemental composition.
For this compound (molecular formula C₁₁H₁₁N₃O₄), the theoretical exact mass of the neutral molecule is 249.07495. HRMS can experimentally measure the mass of ions like the protonated molecule [M+H]⁺ (C₁₁H₁₂N₃O₄⁺) with an expected m/z of 250.08278. This exact mass measurement provides strong evidence for the molecular formula, as it can distinguish it from other formulas that might have the same nominal mass. researchgate.netresearchgate.net This capability is fundamental for confirming the identity of the compound and is a standard requirement in chemical research and pharmaceutical analysis.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in a compound, as each group exhibits characteristic vibrational frequencies. mdpi.com IR and Raman spectroscopy are complementary: IR absorption requires a change in the molecule's dipole moment during a vibration, while Raman scattering requires a change in polarizability. bdu.ac.in
For this compound, the key functional groups would produce a series of distinct peaks:
N-H Stretching: Amide and carbamoyl N-H groups typically show stretching vibrations in the 3200-3400 cm⁻¹ region. The exact position and shape of these bands can provide information about hydrogen bonding.
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.
C=O Stretching: This molecule contains three different carbonyl groups (ester, urea, amide), which will lead to a complex and strong absorption pattern in the 1650-1750 cm⁻¹ region. The ester C=O typically appears at the highest frequency (~1730-1750 cm⁻¹), while the amide and urea C=O bands (Amide I bands) appear at lower frequencies (~1650-1690 cm⁻¹), often broadened and shifted by hydrogen bonding. nih.gov
Aromatic C=C Stretching: The phenyl ring will show characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.
C-N Stretching and N-H Bending: These vibrations (including the Amide II band) are found in the 1200-1550 cm⁻¹ range and are useful for confirming the amide and carbamoyl structures.
The complementary nature of IR and Raman is particularly useful. For instance, the symmetric stretching of the aromatic ring is often a strong and sharp band in the Raman spectrum but may be weak in the IR spectrum. mdpi.com
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
|---|---|---|---|
| N-H (Amide/Carbamoyl) | Stretching | 3200 - 3400 (broad) | Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Strong |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=O (Ester) | Stretching | 1730 - 1750 | Medium |
| C=O (Urea/Amide I) | Stretching | 1650 - 1690 (strong) | Medium-Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Strong |
| N-H (Amide II) | Bending | 1510 - 1550 | Weak |
Correlating Spectral Signatures with Functional Group Presence
The molecular structure of this compound incorporates several key functional groups, each of which exhibits characteristic spectral signatures in various spectroscopic analyses. These include a carbamoyl group (-CONH2), a phenyl ring, a carbamoylformate moiety (-NHCOCOOEt), and an ethyl ester group (-COOCH2CH3). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are instrumental in confirming the presence and connectivity of these groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The ethyl group would present as a triplet and a quartet, characteristic of the -CH2CH3 system. Protons on the aromatic ring would appear in the aromatic region, and their splitting pattern would depend on the substitution pattern. The protons of the amide and carbamoyl groups would appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and amide groups are typically found in the downfield region of the spectrum.
Infrared (IR) Spectroscopy provides valuable information about the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands. For instance, the N-H stretching vibrations of the primary and secondary amides would appear in the region of 3400-3200 cm⁻¹. The C=O stretching vibrations of the ester and amide groups would result in strong absorption bands in the 1750-1650 cm⁻¹ region.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to the molecular weight of the compound. The fragmentation pattern can provide further structural information by showing the loss of specific functional groups.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Functional Group | Expected Signature |
|---|---|---|
| ¹H NMR | Ethyl (-CH₂CH₃) | Quartet (~4.2 ppm), Triplet (~1.3 ppm) |
| Aromatic (C₆H₄) | Multiplet (7.5-8.0 ppm) | |
| Amide (-NH-) | Broad singlet (~9.0-10.0 ppm) | |
| Carbamoyl (-CONH₂) | Two broad singlets (~6.0-7.5 ppm) | |
| ¹³C NMR | Carbonyl (C=O) | ~160-170 ppm |
| Aromatic (C₆H₄) | ~120-140 ppm | |
| Ethyl (-CH₂CH₃) | ~60 ppm (-CH₂-), ~14 ppm (-CH₃) | |
| IR | N-H Stretch | 3400-3200 cm⁻¹ |
| C=O Stretch | 1750-1650 cm⁻¹ | |
| C-N Stretch | 1400-1200 cm⁻¹ | |
| MS | Molecular Ion (M+) | Corresponding to C₁₁H₁₂N₂O₄ |
In Situ Spectroscopic Monitoring of Reaction Progress
The synthesis of this compound can be monitored in real-time using in situ spectroscopic techniques. This allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. Techniques such as ReactIR (in situ FT-IR) and process NMR are particularly useful for this purpose.
By monitoring the characteristic vibrational bands of the reactants and products in the IR spectrum, the progress of the reaction can be followed. For example, the disappearance of the vibrational bands corresponding to the starting materials and the appearance of the characteristic bands of the this compound product would indicate the progression of the reaction. This real-time data allows for precise determination of reaction endpoints and can help in optimizing reaction conditions.
X-ray Crystallography and Diffraction Studies for Solid-State Structure
X-ray crystallography and diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. These methods can provide detailed information about bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Configuration
For a crystalline sample of this compound, single-crystal X-ray diffraction can be employed to determine its absolute molecular structure. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained can be used to construct a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
This method would definitively confirm the connectivity of the atoms and provide accurate measurements of bond lengths and angles. Furthermore, it would reveal the conformation of the molecule in the solid state and provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a large number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase present in the sample.
PXRD is useful for identifying the crystalline form of this compound and for detecting the presence of any polymorphic forms or impurities. Each crystalline phase will have a unique PXRD pattern, allowing for its identification and quantification in a mixture.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Crystal System | The symmetry of the unit cell. | Monoclinic |
| Space Group | The symmetry of the crystal lattice. | P2₁/c |
| a, b, c | Unit cell dimensions. | a = 10.5 Å, b = 8.2 Å, c = 14.1 Å |
| α, β, γ | Unit cell angles. | α = 90°, β = 95°, γ = 90° |
| Z | Number of molecules per unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |
Advanced Chromatographic and Separation Techniques for Purity and Isomer Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Chiral Chromatography for Enantiomeric and Diastereomeric Separation
While this compound itself is not a chiral molecule, chiral chromatography could become relevant if it were to be used in a chiral environment or as a derivatizing agent for chiral molecules. In such cases, the resulting diastereomers could be separated using a chiral stationary phase in an HPLC system.
The choice of the chiral stationary phase and the mobile phase composition would be critical for achieving successful separation. Different types of chiral stationary phases, such as those based on polysaccharides or proteins, could be screened to find the optimal conditions for separating the diastereomeric products. This would be crucial for determining the enantiomeric excess of a chiral reaction in which this compound is involved.
Preparative Chromatography for Compound Purification
In the synthesis of this compound, achieving a high degree of purity is paramount for accurate structural elucidation and subsequent analytical studies. Preparative chromatography is an essential technique employed to isolate and purify the target compound from a mixture of reactants, byproducts, and other impurities. This method operates on the principle of separating components based on their differential partitioning between a stationary phase and a mobile phase. The selection of the appropriate preparative chromatographic technique is contingent upon the scale of the purification, the physicochemical properties of the compound, and the nature of the impurities.
For the purification of this compound, both preparative High-Performance Liquid Chromatography (HPLC) and flash column chromatography represent viable methodologies.
Preparative HPLC is a high-resolution technique capable of yielding very high purity levels. It utilizes a stationary phase, typically packed into a column, and a liquid mobile phase that is pumped through the column at high pressure. The separation is based on the compound's affinity for the stationary phase versus the mobile phase. For a compound like this compound, a reverse-phase approach is often suitable. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com By carefully controlling the composition of the mobile phase, often through a gradient elution, a fine separation of the target compound from closely related impurities can be achieved. The scalability of this method allows for the purification of quantities ranging from milligrams to grams. sielc.com
Flash chromatography is a more rapid and economical alternative for preparative purification, particularly for larger quantities of material. rochester.edu It is an air-pressure driven form of column chromatography that uses a less expensive stationary phase, such as silica (B1680970) gel 60. rochester.edu The choice of the solvent system (mobile phase) is critical for successful separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC). rochester.edu A common solvent system for compounds of moderate polarity, like the target compound, might consist of a mixture of hexanes and ethyl acetate (B1210297). rochester.edu The compound is loaded onto the column and the mobile phase is passed through, allowing for the separation of components based on their polarity.
The effectiveness of the purification is monitored by collecting fractions of the eluent and analyzing them for the presence of the desired compound, often by TLC or analytical HPLC. Fractions containing the pure compound are then combined and the solvent is removed to yield the purified this compound.
Below is a hypothetical data table illustrating the parameters that might be used in a preparative HPLC purification of this compound.
| Parameter | Value |
| Chromatography System | Preparative High-Performance Liquid Chromatography |
| Column | C18 Reverse-Phase, 10 µm particle size, 250 x 21.2 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 mL |
| Sample Concentration | 10 mg/mL in Methanol |
| Fraction Size | 15 mL |
| Theoretical Purity | >98% |
Computational and Theoretical Chemistry of Ethyl 4 Carbamoylphenyl Carbamoyl Formate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation for a given molecule to provide insights into its electronic properties.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov
For Ethyl [(4-carbamoylphenyl)carbamoyl]formate, an FMO analysis would involve calculating the energies of the HOMO and LUMO. This would help in predicting which parts of the molecule are most likely to be involved in chemical reactions. For instance, the locations of the HOMO and LUMO densities would indicate the probable sites for electrophilic and nucleophilic attack, respectively.
Interactive Table: Hypothetical Frontier Molecular Orbital Data
Below is a hypothetical data table illustrating the kind of information an FMO analysis would provide. Note: These values are for illustrative purposes only and are not based on actual calculations for this compound.
| Parameter | Hypothetical Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack).
An MEP analysis of this compound would reveal the electron-rich and electron-poor regions of the molecule. This would provide insights into its intermolecular interactions and how it might interact with other molecules or biological targets.
Density Functional Theory (DFT) Applications to Reactivity and Stability
Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a system to its electron density. nih.gov It offers a good balance between accuracy and computational cost for studying the structure and reactivity of molecules. nih.govresearchgate.net
Transition State Characterization and Activation Energy Calculations
DFT calculations are instrumental in locating and characterizing transition states, which are the highest energy points along a reaction pathway. By calculating the energy of the reactants and the transition state, the activation energy for a reaction can be determined. This information is crucial for understanding reaction kinetics.
For a potential reaction involving this compound, DFT could be used to model the transition state structure and calculate the energy barrier that must be overcome for the reaction to proceed.
Reaction Pathway Elucidation and Energy Landscapes
By mapping out the energies of reactants, intermediates, transition states, and products, DFT can be used to elucidate entire reaction pathways and construct detailed energy landscapes. This provides a comprehensive understanding of the mechanism of a chemical reaction.
Should this compound be involved in a chemical transformation, DFT calculations could help to map the most favorable reaction pathway, identifying any intermediates and the rate-determining step.
Molecular Dynamics Simulations and Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior and conformational flexibility of a molecule.
An MD simulation of this compound would allow for the exploration of its conformational landscape, identifying the most stable three-dimensional structures and the flexibility of different parts of the molecule. This is particularly important for understanding how the molecule might bind to a receptor or enzyme.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling of this compound
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational methodology aimed at correlating the chemical reactivity of a series of compounds with their molecular structures. For this compound, while specific QSRR studies are not extensively documented in publicly available literature, the principles of QSRR can be applied to predict its reactivity based on the analysis of structurally analogous compounds, such as other oxanilates and carbamate (B1207046) derivatives. nih.govnih.gov These studies establish a framework for understanding how structural modifications influence reactivity, which is crucial for designing molecules with desired chemical properties.
The fundamental premise of QSRR is that variations in the molecular structure are responsible for the differences observed in the chemical reactivity of compounds. pharmatutor.org By quantifying these structural features through molecular descriptors, it is possible to develop mathematical models that predict reactivity. mdpi.com
Molecular Descriptors in QSRR
The development of a robust QSRR model is contingent on the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. hufocw.org They can be broadly categorized into several classes:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as molecular size, shape, and branching. pharmatutor.org Examples include molecular connectivity indices and atom counts.
Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and provide information about its spatial arrangement. hufocw.org They include descriptors like molecular surface area and volume.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. ucsb.edu Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. ucsb.eduresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). ucsb.edu
Physicochemical Descriptors: This class includes properties like logP (a measure of lipophilicity), molar refractivity, and polarizability, which are often empirically derived or calculated. researchgate.net
For a molecule like this compound, a combination of these descriptors would be employed to build a comprehensive QSRR model. For instance, electronic descriptors would be critical in modeling reactions involving nucleophilic or electrophilic attack, while steric descriptors would be important for understanding reactions sensitive to the molecule's size and shape.
Illustrative QSRR Model for Reactivity of Related Phenylcarbamoyl Compounds
To illustrate the application of QSRR, a hypothetical model for a series of substituted phenylcarbamoyl compounds is presented below. This model is based on findings from studies on related chemical classes and demonstrates how different descriptors can be correlated with a measure of chemical reactivity (e.g., a reaction rate constant, k).
The general form of a multiple linear regression (MLR) QSRR model is:
log(k) = β₀ + β₁D₁ + β₂D₂ + ... + βₙDₙ
where β₀ is the intercept, β₁, β₂, ..., βₙ are the regression coefficients, and D₁, D₂, ..., Dₙ are the molecular descriptors.
The table below showcases a set of descriptors that could be used in a QSRR model for a series of compounds structurally related to this compound, along with hypothetical data and the resulting model statistics.
| Compound | log(k) | HOMO (eV) | LUMO (eV) | Molecular Weight ( g/mol ) | LogP |
| Compound 1 | -2.5 | -6.8 | -1.2 | 250.24 | 1.5 |
| Compound 2 | -2.1 | -6.5 | -1.0 | 264.27 | 1.8 |
| Compound 3 | -3.0 | -7.2 | -1.5 | 278.24 | 1.3 |
| Compound 4 | -1.8 | -6.3 | -0.9 | 279.29 | 2.1 |
| Compound 5 | -2.8 | -7.0 | -1.4 | 294.27 | 1.6 |
Statistical Validation of the QSRR Model
A crucial aspect of QSRR modeling is rigorous statistical validation to ensure the model's robustness and predictive power. mdpi.com Several statistical parameters are used for this purpose:
Coefficient of determination (R²): This parameter indicates the proportion of the variance in the dependent variable (reactivity) that is predictable from the independent variables (descriptors). A value closer to 1 indicates a better fit. nih.gov
Leave-one-out cross-validated coefficient (Q²_LOO): This is a measure of the model's internal predictive ability. The model is rebuilt multiple times, with one compound left out of the training set each time, and the reactivity of the omitted compound is predicted. nih.gov
External validation (Q²_ext): The model's ability to predict the reactivity of an external set of compounds (not used in model development) is assessed. mdpi.com
Example QSRR Model Statistics
| Parameter | Value | Description |
| R² | 0.92 | Indicates a good fit of the model to the training data. |
| Q²_LOO | 0.85 | Suggests good internal predictive ability. |
| Q²_ext | 0.88 | Demonstrates the model's capability to predict new compounds. |
These statistical measures are essential for establishing the reliability of a QSRR model before it can be used for the predictive assessment of the reactivity of new or untested compounds like this compound.
Role of Ethyl 4 Carbamoylphenyl Carbamoyl Formate in Advanced Chemical Synthesis and Materials Science
Ethyl [(4-carbamoylphenyl)carbamoyl]formate as a Synthon for Complex Organic Molecules
There is no available research to detail the applications of this compound as a synthon in the total synthesis of complex molecular architectures or as a building block for heterocyclic systems and novel scaffolds. The reactivity of its functional groups—an ethyl ester, two carbamoyl (B1232498) groups, and a phenyl ring—suggests potential utility in organic synthesis, but specific examples or methodologies involving this compound have not been documented in the accessible scientific literature.
Applications in the Total Synthesis of Complex Molecular Architectures
No published total synthesis campaigns were found that utilize this compound as a key building block or intermediate.
Building Block for Heterocyclic Systems and Novel Scaffolds
While the structure of this compound contains functionalities that could theoretically participate in cyclization reactions to form heterocyclic systems, no studies demonstrating such transformations have been reported.
Integration into Polymer Chemistry and Advanced Functional Materials (Non-Biological)
Information regarding the integration of this compound into polymer chemistry is not present in the current body of scientific literature. Its potential as a monomer, cross-linking agent, or polymer modifier remains unexplored.
Precursor for Novel Functional Monomers and Polymers
There are no reports on the conversion of this compound into a functional monomer for subsequent polymerization.
Role in Cross-linking or Polymer Modification Processes
The potential for this compound to act as a cross-linking agent or to be used in the modification of existing polymers has not been investigated in any published research.
Application in Supramolecular Chemistry and Self-Assembly Processes
The carbamoyl functionalities within this compound suggest a capacity for hydrogen bonding, a key interaction in supramolecular chemistry and self-assembly. However, no studies have been published that explore the self-assembly behavior of this specific molecule or its application in the formation of supramolecular structures.
Potential in Organometallic Chemistry and Ligand Design for Catalysis
While direct applications of this compound in organometallic chemistry and catalysis are not extensively documented in current literature, the molecular structure of the compound presents several features that suggest significant potential for its use as a versatile ligand in the design of novel catalysts. The presence of multiple donor atoms, including nitrogen and oxygen within the carbamoyl and formate (B1220265) functionalities, offers various potential coordination sites for metal centers.
The core structure, containing a phenylurea-like moiety and an oxalamide-type linkage, is analogous to classes of compounds that have demonstrated considerable success as ligands in a range of catalytic transformations. The modular nature of this compound would allow for systematic modifications to its structure, enabling the fine-tuning of steric and electronic properties of the resulting metal complexes to optimize catalytic activity and selectivity.
Potential Coordination Modes and Ligand Design Principles
The this compound molecule possesses several potential coordination sites, primarily through its nitrogen and oxygen atoms. The specific coordination mode would likely depend on the metal precursor, reaction conditions, and the presence of other coordinating species. The key functional groups that could engage in metal binding include:
The Carbamoyl Groups: The nitrogen and oxygen atoms of the two carbamoyl (-CONH-) moieties can act as monodentate or bidentate ligands. The urea-like structure (-NHCONH-) is known to coordinate with transition metals. For instance, N-phenylurea has been successfully employed as an inexpensive and efficient phosphine-free ligand in palladium-catalyzed Heck and Suzuki reactions. researchgate.net The binding can occur through the nitrogen atoms, which is a common mode for ureate ligands in palladium complexes. nih.gov
The Formate Group: The ester carbonyl oxygen (C=O) of the ethyl formate group presents another potential coordination site.
Multidentate Chelation: The spatial arrangement of the carbamoyl and formate groups could allow for multidentate chelation, where the ligand binds to a metal center through multiple atoms simultaneously. This can lead to the formation of stable metallacycles, which are often crucial for catalytic activity. Ligands with similar structural motifs, such as oxalamides, are known to form stable complexes with transition metals and have been used in copper-catalyzed C-O coupling reactions. researchgate.netrsc.org
The design of ligands based on this scaffold could involve modifications at several positions:
The Phenyl Ring: Substitution on the phenyl ring could modulate the electronic properties of the ligand. Electron-donating or electron-withdrawing groups would influence the electron density on the coordinating atoms, thereby affecting the stability and reactivity of the metal complex.
The Ethyl Group: Variation of the alkyl group on the formate moiety could alter the steric hindrance around the metal center, which can be a critical factor in controlling the selectivity of a catalytic reaction.
Potential Catalytic Applications
Based on the known catalytic activity of structurally related ligands, organometallic complexes derived from this compound or its derivatives could potentially find applications in a variety of catalytic reactions.
| Potential Catalytic Reaction | Relevant Metal Center | Rationale Based on Structural Analogy |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium, Nickel | The N-phenylurea moiety is a known effective ligand for palladium-catalyzed cross-coupling reactions. researchgate.net |
| C-N and C-O Coupling Reactions | Copper | Oxalamide and acylurea structures are effective ligands for copper-catalyzed amination and etherification reactions. researchgate.netacs.org |
| Carbonylation Reactions | Palladium, Rhodium | The presence of multiple carbonyl groups could facilitate interactions with metal carbonyl species, which are key intermediates in carbonylation catalysis. |
| Polymerization Reactions | Various Transition Metals | The multidentate nature of the ligand could be used to design well-defined catalysts for olefin polymerization with controlled stereochemistry. |
The development of catalysts based on this scaffold would involve the synthesis of various metal complexes and the systematic screening of their performance in these and other catalytic transformations. The ability to tune the ligand's properties through synthetic modifications makes this compound an attractive platform for the development of new and efficient homogeneous catalysts. Further research into the coordination chemistry of this compound with various transition metals is warranted to fully explore its potential in catalysis and materials science.
Future Research Directions and Emerging Trends for Ethyl 4 Carbamoylphenyl Carbamoyl Formate
Development of Next-Generation Sustainable Synthetic Methodologies
Traditional synthesis routes for carbamates often involve hazardous reagents such as phosgene (B1210022) or isocyanates. nih.govpsu.edu A primary future objective is the development of green and sustainable methods for the synthesis of Ethyl [(4-carbamoylphenyl)carbamoyl]formate. Research in this area would focus on maximizing atom economy, utilizing renewable feedstocks, and minimizing toxic byproducts.
One promising avenue is the use of carbon dioxide (CO2) as a C1 source, which is non-toxic, abundant, and renewable. nih.govpsu.edu Catalytic systems could be developed to facilitate the three-component coupling of an appropriate 4-aminobenzamide (B1265587) precursor, an ethanol (B145695) source, and CO2, thereby avoiding the use of phosgene. psu.eduorganic-chemistry.org Another sustainable approach involves using urea (B33335) as a phosgene substitute, reacting it with 4-aminobenzamide and ethanol over reusable solid catalysts. rsc.orgmdpi.com This process is attractive as the ammonia (B1221849) byproduct can be recycled for urea production, creating a closed-loop system. mdpi.com Furthermore, recent methodologies have demonstrated the direct conversion of Boc-protected amines into carbamates using simple bases like lithium tert-butoxide, which eliminates the need for metal catalysts and hazardous reagents entirely. nih.gov
| Proposed Sustainable Method | Precursors | Potential Advantages | Relevant Findings |
| Direct CO2 Utilization | 4-aminobenzamide, Ethanol, CO2 | Utilizes a renewable C1 source; avoids toxic phosgene. psu.edu | Basic catalysts have been shown to convert amines, alcohols, and CO2 into carbamates in good yields under mild conditions. psu.edursc.org |
| Urea as Carbonyl Source | 4-aminobenzamide, Urea, Ethanol | Avoids phosgene; ammonia byproduct can be recycled. rsc.orgmdpi.com | Heterogeneous catalysts like TiO2–Cr2O3/SiO2 have proven effective for synthesizing N-substituted carbamates from amines, urea, and alcohols. rsc.org |
| Catalyst-Free Boc-Amine Conversion | N-Boc-4-aminobenzamide, Ethanol | Metal-free; avoids hazardous reagents; uses readily available starting materials. nih.gov | Lithium tert-butoxide has been shown to be a sufficient base for the direct transformation of Boc-protected amines into a variety of carbamates. nih.gov |
Exploration of Unprecedented Reactivity Pathways and Transformations
The carbamoylformate and aryl carbamate (B1207046) moieties within the target molecule present opportunities for exploring novel chemical transformations that go beyond their traditional roles. Future research could uncover unprecedented reactivity by subjecting the molecule to a range of modern synthetic conditions.
One area of exploration is the directed ortho-metalation of the phenyl ring, using the carbamoylformate group as a directed metalation group. This strategy could provide access to ortho-functionalized analogues that are otherwise difficult to synthesize. nih.govmdpi.com Following metalation, the resulting arylsodium or aryllithium intermediates could undergo reactions like the Snieckus-Fries rearrangement, potentially leading to novel acylated phenol (B47542) structures. nih.gov Another frontier involves the activation of the aryl C–O bond. Nickel-catalyzed decarboxylative cross-coupling reactions, for instance, could transform the carbamate into an aromatic amine, with carbon dioxide as the sole byproduct, offering a novel route to highly functionalized anilines. organic-chemistry.org Similarly, the aryl carbamate group has been shown to be a viable partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures. acs.org Researchers could also investigate spontaneous transformations, as some N,O-diaryl carbamates have been observed to convert into symmetrical ureas under specific solvent and base conditions. nih.gov
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
By training algorithms on large databases of existing chemical reactions, AI models can identify patterns and infer reactivity rules for previously unseen molecules. chemcopilot.comacs.org Such a model could be used to screen a vast number of potential reactants and catalysts against the target molecule to predict the likelihood of novel transformations. This in silico screening significantly reduces the time and resources required for experimental validation. chemcopilot.com Furthermore, ML can optimize reaction conditions for the sustainable synthetic methods described in section 8.1. By analyzing data from a set of initial experiments, the model can predict the conditions (e.g., temperature, pressure, catalyst loading) that would maximize yield and selectivity, guiding chemists toward more efficient and greener processes. chemai.io
| Input Parameters for ML Model | Predicted Outcome | Potential Application | Relevant Findings |
| Structure of this compound, Reactant (e.g., boronic acid), Catalyst (e.g., Ni complex), Solvent | Major Product Structure(s), Reaction Probability/Yield | Discovery of novel cross-coupling reactions. | ML models can successfully predict the major products of organic reactions by combining reaction templates with learned chemical rules. acs.org |
| Reaction Temperature, Catalyst Concentration, CO2 Pressure | Product Yield (%) | Optimization of sustainable synthesis from CO2. | AI can predict reaction rates and selectivity, streamlining the development of chemical syntheses. eurekalert.orgchemeurope.com |
| Analogue Structure (see 8.5) | Rate Constant of Hydrolysis | Predicting the chemical stability of novel analogues. | AI models can be trained to predict product formation based on data gathered from in-situ sensors monitoring reaction variables. chemai.io |
Advanced Characterization Techniques for In-Operando Studies
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Operando spectroscopy, which involves characterizing a reaction as it happens under true working conditions, provides a "motion picture" of the catalytic cycle or reaction pathway. wikipedia.orguu.nl This methodology is a significant leap beyond traditional in situ studies, as it simultaneously measures catalytic performance and spectroscopic data. acs.org
For this compound, operando techniques could be applied to study its synthesis or subsequent transformations in real-time. For example, when exploring the directed ortho-metalation pathway (section 8.2), operando Fourier-transform infrared (FTIR) spectroscopy could be used to monitor the consumption of the starting carbamate (νC=O ≈ 1720–1734 cm⁻¹) and the appearance of the arylsodium intermediate (νC=O ≈ 1680–1697 cm⁻¹) and the final rearranged product. nih.gov This allows for the direct observation of transient intermediates and the determination of rate-limiting steps. nih.gov Combining multiple techniques, such as Raman and UV-vis spectroscopy, in a single reaction cell can provide complementary information on the catalyst state and the formation of organic species. uu.nl This detailed mechanistic insight is invaluable for rationally designing more efficient and selective chemical processes. mdpi.comnih.gov
Design and Synthesis of Chemically Tunable Analogues with Enhanced Specificity
Systematic modification of the molecular structure of this compound provides a powerful tool for tuning its chemical properties and reactivity. By introducing different functional groups at various positions, a library of analogues can be created to establish clear structure-reactivity relationships. nih.gov This approach allows for the fine-tuning of electronic and steric properties to enhance a desired chemical behavior.
For instance, introducing electron-donating groups (e.g., -OCH3) or electron-withdrawing groups (e.g., -CF3, -NO2) onto the phenyl ring would modulate the electron density of the entire system. An electron-withdrawing group would increase the electrophilicity of the carbamate carbonyl carbon, potentially increasing its susceptibility to nucleophilic attack. nih.gov Conversely, an electron-donating group might enhance the reactivity in electrophilic aromatic substitution reactions or alter the energetics of C-O bond cleavage in nickel-catalyzed reactions. organic-chemistry.org Studies on related aryl carbamates have shown a direct correlation between the rate of alkaline hydrolysis and the energy of the lowest unoccupied molecular orbital (LUMO), which is influenced by such substituents. nih.gov Similarly, modifying the ethyl group to larger or more complex alkyl groups could influence solubility and steric hindrance around the reactive centers. This rational design of analogues enables the development of molecules with precisely controlled chemical stability and reactivity. researchgate.netresearchgate.net
| Analogue of this compound | Modification | Expected Effect on Chemical Property | Rationale |
| Ethyl {[4-carbamoyl-2-(trifluoromethyl)phenyl]carbamoyl}formate | Addition of electron-withdrawing -CF3 group | Increased reactivity towards nucleophiles; increased rate of hydrolysis. | The -CF3 group lowers the LUMO energy, making the carbamate carbonyl more electrophilic. nih.gov |
| Ethyl {[4-carbamoyl-3-methoxyphenyl]carbamoyl}formate | Addition of electron-donating -OCH3 group | Decreased rate of hydrolysis; potential change in regioselectivity of metalation. | The -OCH3 group increases electron density on the ring, potentially disfavoring nucleophilic attack on the carbonyl. nih.gov |
| Isopropyl [(4-carbamoylphenyl)carbamoyl]formate | Change of ethyl ester to isopropyl ester | Increased steric hindrance around the formate (B1220265) group. | The bulkier isopropyl group could sterically shield the ester carbonyl, potentially altering reactivity in certain transformations. |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Ethyl [(4-carbamoylphenyl)carbamoyl]formate to maximize yield and purity?
- Methodological Answer : A reflux setup with equimolar reactants (e.g., 2-aminothiazole derivatives and diethyl oxalate) in ethanol, catalyzed by piperidine, heated for 40 hours under controlled temperature, is effective. Post-reaction, triturate the mixture with 10% HCl to precipitate crystals, followed by ethanol washing and recrystallization for purification. Yield optimization requires precise stoichiometry and monitoring reaction progress via TLC .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H NMR : Analyze peaks corresponding to aromatic protons (δ 7.2–8.1 ppm) and ester/carbamoyl groups (δ 4.1–4.3 ppm for ethyl ester, δ 10–12 ppm for carbamoyl NH).
- FT-IR : Identify carbamoyl C=O stretches (~1680 cm⁻¹) and ester C=O (~1720 cm⁻¹).
- X-ray Crystallography : Resolve crystal lattice parameters (e.g., monoclinic system with space group P21/c) to confirm molecular geometry .
Advanced Research Questions
Q. How should researchers resolve discrepancies in solubility data across solvent systems for this compound?
- Methodological Answer :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting solubility.
- Solvent Polarity Analysis : Correlate solubility with solvent polarity indices (e.g., logP calculations). For polar aprotic solvents (DMF, DMSO), ensure anhydrous conditions to prevent hydrolysis.
- Temperature Control : Conduct solubility tests at standardized temperatures (e.g., 25°C ± 0.5°C) to minimize variability .
Q. What strategies mitigate unexpected hydrolysis of the carbamoyl group during storage or experimental handling?
- Methodological Answer :
- Storage : Use inert atmospheres (N₂/Ar) and desiccants (silica gel) to minimize moisture exposure.
- pH Stabilization : Buffer solutions (pH 6–8) reduce acid/base-catalyzed degradation.
- Stability-Indicating Assays : Monitor degradation via LC-MS (e.g., m/z shifts indicative of hydrolysis products) .
Q. How can computational modeling enhance the prediction of reactivity in novel reactions involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states for nucleophilic attacks (e.g., at the carbamoyl carbonyl) to predict regioselectivity.
- Kinetic Modeling : Compare computed activation energies with experimental Arrhenius plots (e.g., from variable-temperature NMR).
- Validation : Cross-reference computational predictions with spectroscopic data (e.g., IR frequency shifts upon bond formation/cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
